molecular formula C44H88N8O4 B13702634 1-heptyl-3-[2-(heptylcarbamoylamino)cyclohexyl]urea

1-heptyl-3-[2-(heptylcarbamoylamino)cyclohexyl]urea

Cat. No.: B13702634
M. Wt: 793.2 g/mol
InChI Key: ZYWHPOXGLKHATJ-UHFFFAOYSA-N
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Description

1-heptyl-3-[2-(heptylcarbamoylamino)cyclohexyl]urea is an organic compound belonging to the class of ureas. This compound is characterized by its unique structure, which includes a heptyl group and a cyclohexyl ring. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-heptyl-3-[2-(heptylcarbamoylamino)cyclohexyl]urea typically involves the reaction of heptyl isocyanate with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as phase inversion and interfacial polymerization to achieve high yields and purity .

Chemical Reactions Analysis

1-heptyl-3-[2-(heptylcarbamoylamino)cyclohexyl]urea undergoes various chemical reactions, including:

Scientific Research Applications

1-heptyl-3-[2-(heptylcarbamoylamino)cyclohexyl]urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including its effects on enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1-heptyl-3-[2-(heptylcarbamoylamino)cyclohexyl]urea involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or proteins, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through binding to active sites and altering the function of target molecules .

Comparison with Similar Compounds

1-heptyl-3-[2-(heptylcarbamoylamino)cyclohexyl]urea can be compared with other similar compounds, such as dicyclohexylurea and other disubstituted ureas. These compounds share similar structural features but differ in their specific substituents and chemical properties.

Properties

Molecular Formula

C44H88N8O4

Molecular Weight

793.2 g/mol

IUPAC Name

1-heptyl-3-[2-(heptylcarbamoylamino)cyclohexyl]urea

InChI

InChI=1S/2C22H44N4O2/c2*1-3-5-7-9-13-17-23-21(27)25-19-15-11-12-16-20(19)26-22(28)24-18-14-10-8-6-4-2/h2*19-20H,3-18H2,1-2H3,(H2,23,25,27)(H2,24,26,28)

InChI Key

ZYWHPOXGLKHATJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)NC1CCCCC1NC(=O)NCCCCCCC.CCCCCCCNC(=O)NC1CCCCC1NC(=O)NCCCCCCC

Origin of Product

United States

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